molecular formula C8H5BrO4 B171778 5-Bromoisophthalic acid CAS No. 23351-91-9

5-Bromoisophthalic acid

Cat. No. B171778
CAS RN: 23351-91-9
M. Wt: 245.03 g/mol
InChI Key: JATKASGNRMGFSW-UHFFFAOYSA-N
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Patent
US08178631B2

Procedure details

99.18 g (0.55 mol) of 5-aminoisophthalic acid, 165 mL of 48 weight % hydrobromic acid and 150 mL of distilled water were charged in a 1 L four-neck flask equipped with a thermometer, an agitator and a dropping funnel, and then agitated. The flask was cooled to 5° C. or below, and 525 mL of distilled water containing 39.4 g (0.57 mol) of sodium nitrite was added dropwise for an hour, thus obtaining diazonium aqueous solution. 94.25 g (0.66 mol) of cuprous bromide and 45 mL of 48 weight % hydrobromic acid were charged in a 3 L four-neck flask equipped with a thermometer, a Dimroth condenser, a dropping funnel and an agitator, and agitated.
Quantity
99.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
94.25 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
525 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[BrH:14].N([O-])=O.[Na+]>O>[Br:14][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
99.18 g
Type
reactant
Smiles
NC=1C=C(C=C(C(=O)O)C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
cuprous bromide
Quantity
94.25 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
525 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
an agitator and a dropping funnel, and then agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer
TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled to 5° C. or below
CUSTOM
Type
CUSTOM
Details
equipped with a thermometer
STIRRING
Type
STIRRING
Details
a Dimroth condenser, a dropping funnel and an agitator, and agitated

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=C(C(=O)O)C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.